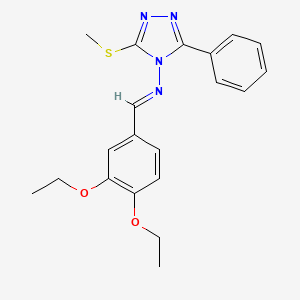

N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives, including those similar to N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide, often involves the reaction of appropriate isothiocyanates with hydrazine hydrates. For instance, compounds have been synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain triazole derivatives (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide reveals interesting features such as conformation and intramolecular interactions. One compound was found to exist in the Z conformation with the thionyl S atom lying cis to the azomethine N atom, indicating extensive delocalization with the pyridine ring and almost planar hydrazine–carbothioamide units (Jayakumar et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide-like compounds involves their ability to undergo various chemical transformations. For example, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared and used as a precursor for synthesizing arylidene-hydrazinyl-thiazolines, demonstrating the compound's versatility in chemical reactions (Ramadan, 2019).

Physical Properties Analysis

Solubility and dissolution properties are crucial physical characteristics. The solubility of isoniazid analogues, similar to our compound of interest, in various solvents has been extensively studied, revealing that solubility increases with temperature and is highest in polyethylene glycol-400 (Shakeel et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of hydrazinecarbothioamide derivatives include studies on their antioxidant activities. New compounds synthesized from the reaction of hydrazinecarbothioamides with 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties showed significant antioxidant activity, highlighting the chemical utility of these compounds (Barbuceanu et al., 2014).

科学的研究の応用

Synthesis and Characterization

N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide and its derivatives play a crucial role in the synthesis of various chemical compounds. These compounds are integral in forming new classes of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives, with potential applications in developing dendrimers due to their unique structural properties. Such compounds are synthesized through condensation reactions, utilizing pyridine as a solvent, which underscores their significance in organic synthesis and material science (Darehkordi & Ghazi, 2013).

Molecular Structure and Biological Activity

The study of the molecular structure, including crystal structure and spectroscopic analysis of N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide, reveals insights into its biological activity. Density Functional Theory (DFT) and molecular docking studies highlight its potential against bacterial strains, indicating its relevance in antimicrobial research. These characteristics make it a valuable compound for further exploration in drug design and pharmacological studies (Abu-Melha, 2018).

Solubility and Dissolution Properties

Understanding the solubility and dissolution properties of N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide in various solvents is fundamental for its application in pharmaceutical formulation. Studies demonstrate its solubility in different solvents, providing essential data for its use in drug delivery systems. These findings are pivotal for pharmaceutical sciences, especially in designing and optimizing drug formulations for improved efficacy (Shakeel, Bhat, & Haq, 2014).

Antifungal and Antioxidant Activities

The antifungal and antioxidant activities of derivatives of N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide highlight its potential in developing new therapeutic agents. These activities are crucial for pharmaceutical and agrochemical applications, where the need for new compounds with effective biological properties is ever-present. The ability of these compounds to scavenge free radicals and inhibit fungal growth opens avenues for research in medicine and agriculture (Al-Amiery, Kadhum, & Mohamad, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-pyridin-3-yl-3-(2,4,6-trichloroanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N4S/c13-7-4-9(14)11(10(15)5-7)18-19-12(20)17-8-2-1-3-16-6-8/h1-6,18H,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSURAYEVVMWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NNC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl)-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)

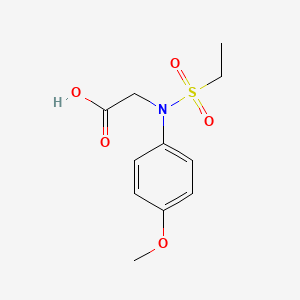

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

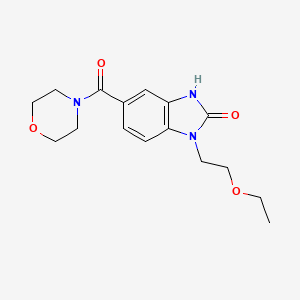

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

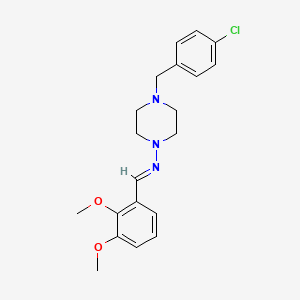

![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)

![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)